Kahweofuran
Overview
Description
Kahweofuran is a compound known for its presence as a flavor component in roasted coffee. It possesses a unique structure, specifically 6-methyl-2,3-dihydrothieno[2,3-c]furan . This compound contributes significantly to the aroma profile of coffee, making it an important subject of study in the field of flavor chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kahweofuran can be synthesized through various methods, each with its own set of reaction conditions and steps. One notable method involves starting from 4,5-dihydrothiophen-3(2H)-one and proceeding through six steps . The process includes enolization, trapping with trifluoroacetic anhydride, palladium-catalyzed carbon monoxide insertion, reduction with lithium aluminum hydride, and protection of the hydroxyl group . Another method involves the Stobbe condensation of α-methylcinnamaldehyde with dimethyl succinate, followed by several steps to form the key intermediate tetrahydrothiophene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in flavor chemistry. The synthesis methods mentioned above are primarily used in research settings and may not be scalable for industrial production without further optimization.
Chemical Reactions Analysis
Types of Reactions: Kahweofuran undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include trifluoroacetic anhydride, palladium catalysts, lithium aluminum hydride, and dimethyl succinate . These reagents facilitate the formation and transformation of this compound through various reaction pathways.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reduction of intermediates with lithium aluminum hydride yields alcohols, while palladium-catalyzed reactions can introduce carbonyl groups .
Scientific Research Applications
Kahweofuran has several scientific research applications, particularly in the field of flavor chemistry. It is studied for its role in the aroma profile of roasted coffee and other furan-containing fragrance compounds . Additionally, its unique structure makes it a subject of interest in synthetic organic chemistry, where it is used to explore new synthetic methodologies and reaction mechanisms .
Mechanism of Action
The mechanism of action of kahweofuran is primarily related to its role as a flavor compound. It interacts with olfactory receptors in the human nose, contributing to the perception of coffee aroma . The molecular targets and pathways involved in this process are part of the broader study of olfaction and flavor chemistry.
Comparison with Similar Compounds
Kahweofuran is unique due to its specific structure and role in coffee aroma. Similar compounds include other furan-containing fragrance compounds, such as 2,3-dihydro-6-methylthieno[2,3-c]furan . These compounds share structural similarities but may differ in their specific aroma profiles and applications.
List of Similar Compounds:- 2,3-Dihydro-6-methylthieno[2,3-c]furan
- Other furan-containing fragrance compounds
This compound stands out due to its specific impact on the flavor profile of roasted coffee, making it a valuable compound in both flavor chemistry and synthetic organic chemistry.
Properties
IUPAC Name |
6-methyl-2,3-dihydrothieno[2,3-c]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOKVCDOEDFSAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CO1)CCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949512 | |
Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26693-24-3 | |
Record name | Kahweofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26693-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno(2,3-c)furan, 2,3-dihydro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026693243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kahweofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is kahweofuran, and why is it important?
A: this compound is an organic compound belonging to the class of 2,3-dihydrothieno[2,3-c]furans. It is a significant contributor to the complex aroma profile of roasted coffee, despite being odorless in its pure form. [, ] The intriguing aspect of this compound lies in its role as a precursor to other aroma compounds generated during the roasting process, making it a crucial element in developing the overall sensory experience of coffee.
Q2: How is this compound synthesized?
A: Several synthetic routes to this compound have been explored. One approach utilizes 3,4-dihalogenfurans as starting materials, which undergo a series of transformations including lithiation, sulfurization, and cyclization to yield this compound and its alkyl derivatives. [] Another method employs an acyclic unsaturated ester, derived from a Stobbe condensation of α-methylcinnamaldehyde with dimethyl succinate, as the precursor. [, ] This method involves a multi-step synthesis involving a key tetrahydrothiophene intermediate.
Q3: What are the key structural features of this compound?
A: this compound is characterized by a fused ring system consisting of a furan ring and a thiophene ring, with a dihydrothiophene moiety. The molecular formula of this compound is C8H8OS, and its molecular weight is 152.21 g/mol. [] While spectroscopic data is not extensively discussed in the provided abstracts, the synthesis papers suggest the use of standard techniques like NMR and mass spectrometry to confirm the structure and purity of the synthesized this compound.
Q4: Have any alternative synthesis methods for this compound been developed?
A: Yes, researchers have developed a rapid synthesis method for this compound and its derivatives. [, ] While details about this specific approach are limited in the abstracts, it emphasizes achieving a faster and potentially more efficient synthesis compared to previous methods. This highlights the ongoing efforts to optimize the production of this important coffee aroma compound.
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